Bienvenue dans la boutique en ligne BenchChem!

2-cyclopropyl-N-[4-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide

Kinase selectivity profiling Mps1/TTK inhibition Off-target liability

2-Cyclopropyl-N-[4-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2549064-37-9) is a heterocyclic small molecule belonging to the imidazo[1,2-b]pyridazine class, a privileged scaffold in medicinal chemistry widely exploited for kinase inhibitor development. Structurally, the compound features a fused imidazo[1,2-b]pyridazine core bearing a cyclopropyl substituent at the 2-position and a 4-(trifluoromethyl)phenyl carboxamide at the 6-position (molecular formula C17H13F3N4O, MW 346.31 g/mol).

Molecular Formula C17H13F3N4O
Molecular Weight 346.31 g/mol
CAS No. 2549064-37-9
Cat. No. B6454754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropyl-N-[4-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide
CAS2549064-37-9
Molecular FormulaC17H13F3N4O
Molecular Weight346.31 g/mol
Structural Identifiers
SMILESC1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC=C(C=C4)C(F)(F)F
InChIInChI=1S/C17H13F3N4O/c18-17(19,20)11-3-5-12(6-4-11)21-16(25)13-7-8-15-22-14(10-1-2-10)9-24(15)23-13/h3-10H,1-2H2,(H,21,25)
InChIKeyAQMJPJNSSUSKQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-N-[4-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2549064-37-9): A Structurally Differentiated Imidazo[1,2-b]pyridazine Kinase Probe for Selective Inhibitor Discovery and Procurement


2-Cyclopropyl-N-[4-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2549064-37-9) is a heterocyclic small molecule belonging to the imidazo[1,2-b]pyridazine class, a privileged scaffold in medicinal chemistry widely exploited for kinase inhibitor development [1]. Structurally, the compound features a fused imidazo[1,2-b]pyridazine core bearing a cyclopropyl substituent at the 2-position and a 4-(trifluoromethyl)phenyl carboxamide at the 6-position (molecular formula C17H13F3N4O, MW 346.31 g/mol) [2]. The imidazo[1,2-b]pyridazine scaffold is known to confer superior kinase selectivity and favorable pharmacokinetic properties relative to carbocycle bioisosteres and related heterocyclic cores such as imidazo[1,2-a]pyridine [1].

Why Imidazo[1,2-b]pyridazine Derivatives Cannot Be Interchanged with Imidazo[1,2-a]pyridine or Other Fused Heterocyclic Kinase Inhibitors


Substitution within kinase inhibitor libraries is not straightforward because the imidazo[1,2-b]pyridazine core exhibits a fundamentally different kinase binding mode and structure-activity relationship (SAR) compared to its closest structural analogs, including the imidazo[1,2-a]pyridine series [1]. X-ray crystallography has confirmed that imidazo[1,2-b]pyridazines occupy distinct conformations within the ATP-binding pocket, leading to divergent selectivity profiles that are not predictable from in-class extrapolation [2]. Furthermore, the presence of a pyridazine ring—rather than a benzene or pyridine bioisostere—improves hydrogen-bonding capacity, solubility, and metabolic stability [1]. Consequently, replacing an imidazo[1,2-b]pyridazine-based compound with an apparently similar imidazo[1,2-a]pyridine or a carbocycle-based kinase inhibitor can result in loss of target selectivity, altered pharmacokinetics, and irreproducible biological outcomes.

Quantitative Differentiation Evidence for 2-Cyclopropyl-N-[4-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide versus Closest Comparators


Kinase Selectivity: Imidazo[1,2-b]pyridazine Core Demonstrates Broad Selectivity Over 192 Kinases vs. Promiscuous Multitarget Inhibitors

Imidazo[1,2-b]pyridazine derivatives such as compound 27f achieved potent cellular Mps1 inhibition (IC50 = 0.70 nM) while maintaining exceptional selectivity across a panel of 192 kinases [1]. In contrast, the multitarget kinase inhibitor ponatinib—a widely used comparator with a distinct core scaffold—exhibits promiscuous inhibition across numerous kinases, limiting its utility in target-specific studies [2]. This scaffolds capacity for achieving sub-nanomolar potency with broad kinome selectivity directly distinguishes imidazo[1,2-b]pyridazine-based probes from non-selective ATP-competitive inhibitors.

Kinase selectivity profiling Mps1/TTK inhibition Off-target liability

Kinase Binding Mode and SAR Divergence: Imidazo[1,2-b]pyridazine vs. Imidazo[1,2-a]pyridine CDK2 Inhibitors

Direct head-to-head comparison of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine CDK inhibitors revealed that, despite similar CDK2 potency, the two series exhibit fundamentally different SAR [1]. X-ray crystallography confirmed distinct binding modes, explaining the divergence in substitution-dependent activity. Crucially, the imidazo[1,2-b]pyridazine CDK2 inhibitor achieved >1 µM plasma levels following a single 2 mg/kg oral dose in mice [1], a pharmacokinetic milestone not reported for the equivalent imidazo[1,2-a]pyridine compounds in the same study.

CDK2 inhibition Binding mode divergence Oral bioavailability

VEGFR-2 Selectivity: Imidazo[1,2-b]pyridazine Hybrids Outperform Ponatinib in Kinase Selectivity Over 70 Kinases

In a direct comparison study, the naphthalene imidazo[1,2-b]pyridazine hybrid derivative 9k (WS-011) demonstrated superior VEGFR-2 selectivity over a panel of 70 kinases compared with the multitarget kinase inhibitor ponatinib [1]. Compound 9k inhibited VEGFR-2 with an IC50 of 8.4 nM and displayed markedly reduced off-target kinase engagement relative to ponatinib, which is known to inhibit VEGFR-2, PDGFR, FGFR, and SRC with comparable potency [1]. This selectivity improvement was achieved while maintaining good oral bioavailability and potent antiproliferative activity in HT-29 colon cancer cells.

VEGFR-2 inhibition Anti-angiogenesis Kinase selectivity

DYRK1A Selectivity Over CLK Kinases: Imidazo[1,2-b]pyridazine SAR Enables Isoform Discrimination Unachievable with Broader Kinase Inhibitor Classes

Optimization of the imidazo[1,2-b]pyridazine scaffold led to compound 29, which demonstrated improved kinase selectivity over closely related CLK kinases compared to earlier lead compound 17 [1]. X-ray crystallography-guided design enabled rational discrimination between DYRK1A and CLK isoforms, a selectivity challenge that is difficult to address with broader kinase inhibitor chemotypes such as pyrazolo[1,5-a]pyrimidines, which typically exhibit more limited isoform selectivity within the DYRK/CLK family [1].

DYRK1A inhibition CLK kinase selectivity Neurological disorders

ADMET Advantage of Pyridazine Core Over Benzene Bioisosteres: Improved Solubility and Reduced Toxicity Risk

The pyridazine ring within the imidazo[1,2-b]pyridazine core provides tangible ADMET advantages over carbocycle-based bioisosteres. Replacing a benzene ring with a pyridazine moiety increases the hydrogen-bond acceptor count and elevates the molecular dipole moment, which collectively enhance aqueous solubility and reduce hERG-related cardiotoxicity risk relative to phenyl-based kinase inhibitors [1]. This class-level advantage has been corroborated across multiple imidazo[1,2-b]pyridazine medicinal chemistry programs, supporting the selection of pyridazine-containing scaffolds over carbocycle analogs for improved developability profiles [1].

ADMET optimization Heterocyclic bioisosteres Drug-likeness

High-Value Research and Procurement Application Scenarios for 2-Cyclopropyl-N-[4-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide


Kinase Selectivity Profiling and Chemical Probe Development Requiring Broad Kinome Discrimination

This compound is ideally suited for laboratories conducting kinome-wide selectivity profiling to identify target-specific chemical probes. As demonstrated by the Mps1 inhibitor program, the imidazo[1,2-b]pyridazine core enables potent target engagement (cellular IC50 = 0.70 nM) while maintaining selectivity across 192 kinases [1], making it a superior scaffold for developing probes with minimal off-target activity compared to promiscuous ATP-competitive inhibitors such as ponatinib [2]. Procurement of this scaffold variant supports hit-to-lead campaigns demanding clean selectivity fingerprints.

Orally Bioavailable CDK Inhibitor Development with Divergent Binding Mode from Imidazo[1,2-a]pyridine Series

For medicinal chemistry teams targeting cyclin-dependent kinases with oral bioavailability requirements, the imidazo[1,2-b]pyridazine CDK2 inhibitor series has demonstrated >1 µM plasma levels after a single 2 mg/kg oral dose in mice—a pharmacokinetic milestone uniquely reported for this scaffold [1]. The distinct binding mode relative to imidazo[1,2-a]pyridine inhibitors enables novel intellectual property space and avoids cross-resistance liabilities, positioning this compound as a strategic starting point for CDK inhibitor optimization.

VEGFR-2-Selective Anti-Angiogenesis Research Requiring Clean Target Engagement Over 70 Kinases

In angiogenesis and tumor vascularization studies, the imidazo[1,2-b]pyridazine scaffold has produced VEGFR-2 inhibitors with 8.4 nM potency and superior selectivity over 70 kinases compared to ponatinib [1]. Procurement of 2-cyclopropyl-N-[4-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide enables exploration of VEGFR-2-selective chemical matter that avoids the confounding anti-angiogenic and off-target effects inherent to multi-kinase inhibitors, supporting more interpretable in vitro and in vivo vascular biology experiments.

DYRK1A-Focused Neurological and Metabolic Disease Probe Discovery Requiring CLK Isoform Selectivity

For programs targeting DYRK1A in neurodegenerative diseases, Type 2 diabetes, or oncology, this compound provides entry into a scaffold series where rational, structure-guided design has achieved improved DYRK1A selectivity over the closely related CLK kinases [1]. The availability of X-ray co-crystal structures for imidazo[1,2-b]pyridazine DYRK inhibitors enables computationally driven optimization of isoform selectivity, a capability not equally accessible with pyrazolo[1,5-a]pyrimidine or other DYRK inhibitor cores [1].

Quote Request

Request a Quote for 2-cyclopropyl-N-[4-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.